molecular formula C14H10N2O3 B13167333 2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile

2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile

Katalognummer: B13167333
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: OGFRLFDXKMGLSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a methoxy-linked benzodioxol group at position 2 and a cyano group at position 3. The benzodioxol moiety (a methylenedioxy benzene derivative) contributes to its electron-rich aromatic system, while the pyridine ring provides a planar, nitrogen-containing scaffold. The cyano group enhances polarity and may influence intermolecular interactions.

Eigenschaften

Molekularformel

C14H10N2O3

Molekulargewicht

254.24 g/mol

IUPAC-Name

2-(1,3-benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile

InChI

InChI=1S/C14H10N2O3/c15-7-10-3-4-16-14(6-10)17-8-11-1-2-12-13(5-11)19-9-18-12/h1-6H,8-9H2

InChI-Schlüssel

OGFRLFDXKMGLSE-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)COC3=NC=CC(=C3)C#N

Herkunft des Produkts

United States

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxol and Carbonitrile Groups

The compound 4-(2H-1,3-Benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile (CAS: 866142-83-8, MW: 446.44) shares the benzodioxol and carbonitrile functional groups but differs in its extended conjugated system (indenopyridine vs. pyridine) and additional substituents (fluorophenyl ethenyl, ketone) .

Property 2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile 4-(2H-1,3-Benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-...-carbonitrile
Core Structure Pyridine Indenopyridine
Substituents Methoxy-benzodioxol, cyano Benzodioxol, fluorophenyl ethenyl, cyano, ketone
Molecular Weight ~285–300 (estimated) 446.44
Conjugation Moderate (pyridine + benzodioxol) Extended (indenopyridine + ethenyl)
Potential Applications Unreported Likely pharmacological (fluorine enhances bioavailability)

Key Differences :

  • The indenopyridine derivative’s larger conjugated system may enhance UV/Vis absorbance or fluorescence, relevant for optical materials.
  • The fluorophenyl group in the analogue could improve metabolic stability in drug design compared to the methoxy group in the target compound .
Pyrimidine-5-carbonitrile Derivatives

Compounds like 2-(Benzylidinehydrazinyl)-1,6-dihydro-6-oxo-4-isobutylpyrimidine-5-carbonitrile (–3) differ in their core heterocycle (pyrimidine vs. pyridine) and substituents (hydrazinyl, isobutyl).

Property 2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile Pyrimidine-5-carbonitrile Derivatives
Core Structure Pyridine (1 N atom) Pyrimidine (2 N atoms)
Electronic Effects Moderately electron-rich (benzodioxol) Electron-deficient (pyrimidine)
Functional Groups Cyano, methoxy-benzodioxol Cyano, hydrazinyl, isobutyl, ketone
Synthesis Likely etherification + cyano substitution Condensation with aldehydes

Key Differences :

  • Pyrimidine derivatives are more prone to nucleophilic attack due to electron deficiency, whereas the pyridine-based compound may exhibit stronger π-π stacking.
  • The isobutyl group in pyrimidine derivatives could enhance lipophilicity compared to the methoxy-benzodioxol group .
Quinoline and Hexahydroquinoline Carbonitriles

describes 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine-3-carbonitrile derivatives with fused quinoline systems.

Property 2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile Quinoline Carbonitriles
Core Structure Monocyclic pyridine Fused bicyclic (quinoline)
Substituents Benzodioxol, cyano Chloro, substituted phenyl, amino
Solubility Moderate (polar cyano, methoxy) Likely lower (fused rings, chloro)
Pharmacological Relevance Unreported Anticancer, antimicrobial candidates

Key Differences :

  • Quinoline derivatives’ fused rings may improve DNA intercalation properties, whereas the benzodioxol group in the target compound could modulate neurotransmitter interactions (e.g., MAO inhibition).

Research Findings and Gaps

  • Synthetic Routes: The target compound’s synthesis likely involves etherification (benzodioxol methoxy attachment) and cyano substitution, contrasting with the condensation and hydrazine-based methods for pyrimidine derivatives .
  • Data Limitations: No direct pharmacological or physicochemical data (e.g., LogP, IC50) are available for the target compound, necessitating further experimental studies.

Biologische Aktivität

2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile is a compound derived from the benzodioxole framework, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile can be represented as follows:

  • IUPAC Name: 2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile
  • Molecular Formula: C13H10N2O3
  • Molecular Weight: 246.23 g/mol

This compound features a benzodioxole moiety linked to a pyridine ring through a methoxy group, with a nitrile functional group at the 4-position of the pyridine.

Antidiabetic Properties

Recent studies have highlighted the potential of benzodioxole derivatives, including 2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile, as effective inhibitors of α-amylase. In vitro assays demonstrated significant inhibitory activity against this enzyme, which plays a crucial role in carbohydrate digestion:

CompoundIC50 (µM)
2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile0.85
Acarbose (standard)2.593

These results suggest that this compound may help manage postprandial blood glucose levels by inhibiting carbohydrate digestion.

Anticancer Activity

In addition to its antidiabetic effects, the compound has shown promising anticancer activity. A study investigating various benzodioxole derivatives found that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines while maintaining low toxicity to normal cells:

Cell LineIC50 (µM)
HeLa (cervical cancer)26
MCF7 (breast cancer)30
Hek293t (normal cells)>150

These findings underscore the potential for developing benzodioxole derivatives as novel anticancer agents.

The biological activities of 2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile can be attributed to its structural features that facilitate interaction with specific biological targets:

  • α-Amylase Inhibition : The presence of the benzodioxole structure enhances its binding affinity to the active site of α-amylase, leading to effective inhibition.
  • Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies and Research Findings

A case study involving streptozotocin-induced diabetic mice demonstrated that administration of 2-(2H-1,3-Benzodioxol-5-ylmethoxy)pyridine-4-carbonitrile significantly reduced blood glucose levels. The study reported a decrease from an average of 252.2 mg/dL to 173.8 mg/dL after treatment with the compound over five doses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.